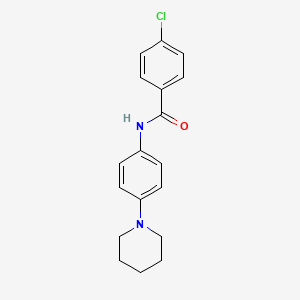

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide

Description

4-Chloro-N-(4-(piperidin-1-yl)phenyl)benzamide is a benzamide derivative featuring a piperidine-substituted phenyl ring and a 4-chlorobenzoyl group. This compound is synthesized via coupling reactions between 4-chloro aromatic acid derivatives and piperidine-containing intermediates. Key physical properties include a melting point of 184°C and a molecular weight of 370.84 g/mol (calculated from its formula C₁₈H₁₈ClN₂O). The piperidine moiety enhances solubility and may influence receptor-binding interactions, while the 4-chloro substituent contributes to electronic effects and metabolic stability .

Properties

IUPAC Name |

4-chloro-N-(4-piperidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOZDVRRAJEHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the coupling of 4-chlorobenzoyl chloride with 4-(piperidin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

The compound is being investigated for its potential anti-inflammatory and analgesic effects. Studies suggest that it may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes, which are critical targets in the treatment of pain and inflammation.

Pharmacological Studies

Research indicates that 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide interacts with various biological targets, making it a valuable tool in drug development. Its structure allows for selective binding to specific receptors, which may lead to therapeutic effects against conditions like arthritis and chronic pain.

Biological Research

Tool Compound for Thioamide Studies

In biological research, this compound serves as a model to explore the role of thioamides in biological systems. Its unique structural features facilitate investigations into its interactions with proteins and other biomolecules, enhancing our understanding of thioamide functionality.

Antimicrobial Activity

Piperidine derivatives, including this compound, have shown antimicrobial activity against resistant microorganisms. This has implications for developing new antibiotics and treatments for infections caused by resistant strains .

Industrial Applications

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry for developing new drugs targeting various diseases. Its ability to act as a scaffold for synthesizing novel therapeutic agents is particularly noteworthy.

Agrochemical Applications

There is also potential for this compound in agrochemicals, where its properties could be harnessed to develop new pesticides or herbicides that are more effective or environmentally friendly.

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide with structurally analogous benzamide derivatives, focusing on substituents, physicochemical properties, and biological activities.

Key Structural and Functional Insights:

- Piperidine vs. Oxadiazole Modifications : The piperidine group in the parent compound enhances basicity and solubility compared to oxadiazole-bearing analogs (e.g., 7i, 7j), which exhibit higher metabolic stability due to rigid heterocyclic moieties .

- Chlorine Substituent : The 4-chloro group is conserved across most analogs, contributing to electron-withdrawing effects that stabilize the benzamide core and enhance receptor affinity .

- Biological Activity :

- Quinazoline derivatives (e.g., 15b) demonstrate superior apoptosis-inducing activity compared to the parent compound, likely due to DNA intercalation via the quinazoline ring .

- Oxadiazole analogs (e.g., 7i, 7j) show antimicrobial properties, whereas imidazole derivatives (e.g., ) exhibit anticancer activity, highlighting the role of heterocycles in target specificity.

- The trifluoromethyl group in compound 23 enhances metabolic stability and kinase inhibition, a feature absent in the parent compound .

Physicochemical Differences:

- Yields : Piperidine-containing derivatives (e.g., parent compound, 65%) generally have lower synthetic yields compared to oxadiazole analogs (95–97%) due to challenges in piperidine coupling reactions .

- Molecular Weight : The parent compound (370.84 g/mol) is lighter than dimethoxyphenyl-oxadiazole derivatives (491.38 g/mol), impacting membrane permeability .

Contradictions and Limitations:

- While oxadiazole derivatives (e.g., 7i) show high yields and stability, their cytotoxicity data are less extensively reported compared to quinazoline-based compounds .

- The antimicrobial activity of the parent compound remains underexplored compared to salicylamide analogs (e.g., ), which exhibit potent sulfate-reduction inhibition.

Biological Activity

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro group and a piperidine moiety attached to a benzamide framework, which is known to influence its biological activity. The presence of the chloro group enhances its pharmacophoric properties, while the piperidine ring contributes to its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further development in treating inflammatory conditions .

Analgesic Effects

The compound has also been studied for its analgesic properties. Experimental models suggest that it can modulate pain pathways, potentially providing relief in conditions characterized by chronic pain .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, including MCF cells, with an IC50 value indicating effective cytotoxicity . Additionally, animal models showed suppressed tumor growth when treated with this compound .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and contributing to its therapeutic effects.

- Pathway Influence : By modulating signaling pathways related to inflammation and pain, the compound exerts a multifaceted biological impact .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-chloro-N-{[4-(piperidin-1-yl)phenyl]benzenesulfonamide} | Structure | Anti-inflammatory |

| N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide | Structure | Anticancer |

| 4-chloro-N-{[4-(morpholin-1-yl)phenyl]carbamothioyl}benzamide | Structure | Analgesic |

This comparison indicates that while similar compounds share some biological activities, the specific combination of functional groups in this compound may confer unique reactivity and efficacy.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- In Vitro Cancer Study : A study involving MCF cell lines showed significant apoptosis induction at varying concentrations, highlighting its potential as an anticancer agent .

- Animal Model for Inflammation : In a mouse model of inflammation, treatment with this compound resulted in reduced swelling and pain responses compared to control groups .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that the compound effectively inhibits COX enzymes, supporting its anti-inflammatory claims .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions:

Core formation : React 4-chlorobenzoic acid with 4-(piperidin-1-yl)aniline under dehydrating conditions (e.g., EDC/HOBt coupling) to form the benzamide backbone .

Functionalization : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on target derivatives.

Critical factors : Solvent polarity (e.g., THF vs. DMF), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields .

Q. How is crystallographic data for this compound obtained and refined?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement). Key steps:

- Crystal mounting on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Data reduction with SAINT or APEX3.

- Refinement of thermal displacement parameters and hydrogen atom placement using SHELXL .

Q. What analytical techniques validate structural integrity and purity?

- Methodology :

- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine CH₂ at δ 1.5–2.5 ppm) .

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted amine or chlorinated intermediates) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodology :

- DoE (Design of Experiments) : Vary reagent stoichiometry (1.1–1.5 eq), solvent (polar aprotic vs. ethereal), and reaction time (12–48 hrs).

- Case study : Using excess 4-(piperidin-1-yl)aniline (1.3 eq) in DMF at 80°C improved coupling efficiency by 22% compared to THF .

- Side reaction mitigation : Add molecular sieves to absorb HCl byproducts during amide bond formation .

Q. What computational approaches predict target interactions and SAR (Structure-Activity Relationships)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to dopamine D3 receptors (PDB ID: 3PBL). Key interactions: Chlorophenyl group forms hydrophobic contacts with Leu300; piperidine nitrogen hydrogen-bonds with Asp110 .

- QSAR modeling : Train models with descriptors like ClogP, polar surface area, and H-bond donors to predict IC₅₀ values against kinase targets .

Q. How do structural modifications (e.g., sulfonyl vs. amide linkers) impact biological activity?

- Case study :

- Sulfonyl analogs (e.g., 4-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) showed 3× higher solubility but reduced CNS penetration due to increased polarity .

- Piperidine substitution : Replacing piperidine with morpholine decreased antimicrobial activity (MIC >50 μM vs. 12 μM for parent compound) .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays).

- Example : Discrepancies in antiproliferative activity (GI₅₀ = 2–10 μM) across studies were traced to differences in cell line doubling times and serum-free vs. serum-containing media .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating anticancer potential?

- Methodology :

- MTT assay : Test cytotoxicity in HeLa or MCF-7 cells (48–72 hrs, 10–100 μM dose range).

- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Mitochondrial membrane potential : Use JC-1 dye to assess ΔΨm collapse, a hallmark of intrinsic apoptosis .

Q. How to design stability studies under physiological conditions?

- Methodology :

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hrs.

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate t₁/₂ using first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.